3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one

Alzheimer's Disease Medicinal Chemistry Process Chemistry

Non-interchangeable CNS scaffold: reactive 8-ketone for bridgehead functionalization plus bulky N-tert-butyl dictating stereoelectronic environment. For dopamine/serotonin/opioid receptor library synthesis and Alzheimer's β-amyloid inhibitor development. Not replaceable by N-benzyl or N-methyl analogs.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 1087789-17-0
Cat. No. B1519682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one
CAS1087789-17-0
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC2CCC(C1)C2=O
InChIInChI=1S/C11H19NO/c1-11(2,3)12-6-8-4-5-9(7-12)10(8)13/h8-9H,4-7H2,1-3H3
InChIKeyULYNZYHJGBWFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one (1087789-17-0): A Key Bridged Bicyclic Intermediate for CNS Drug Discovery


3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one (CAS 1087789-17-0) is a conformationally rigid, bridged bicyclic amine featuring a ketone at the 8-position and a bulky tert-butyl group on the nitrogen. It belongs to the 3-azabicyclo[3.2.1]octane class, a privileged scaffold in medicinal chemistry [1]. Its molecular formula is C11H19NO, with a molecular weight of 181.27 g/mol . The compound is primarily utilized as a versatile small molecule scaffold and a key synthetic intermediate for generating more complex, biologically active molecules, particularly in central nervous system (CNS) drug discovery programs [1].

Why Unsubstituted 3-Azabicyclo[3.2.1]octanes Cannot Replace 1087789-17-0 in Advanced Synthesis


Directly substituting 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one with other 3-azabicyclo[3.2.1]octanes is not viable due to its unique combination of a reactive 8-ketone handle and a sterically demanding N-tert-butyl group. The ketone enables precise functionalization at the bridgehead (e.g., oximation, reduction, or Grignard addition), a feature absent in simpler amines [1]. Simultaneously, the bulky N-tert-butyl substituent dictates a specific stereoelectronic environment, influencing the conformation of the bicyclic core and the facial selectivity of any subsequent reactions, which is critical for synthesizing stereochemically defined derivatives [2]. These combined properties are not found in common alternatives like the N-benzyl or N-methyl analogs, making this compound a specialized and non-interchangeable building block.

Quantitative Differentiators for Sourcing 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one


Critical Intermediate for Scalable β-Amyloid Targeting Alzheimer's Disease Candidates

Patents explicitly identify the 3-azabicyclo[3.2.1]octan-8-one core, specifically with the 8-ketone and a removable N-protecting group (like benzyl), as a mandatory intermediate for synthesizing a class of β-amyloid deposition inhibitors [1]. The target compound, 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one, is a direct N-tert-butyl analog of this core intermediate. Its value proposition is not in a comparative bioactivity assay but in its established role within a validated, scalable process for generating preclinical and clinical candidates targeting Alzheimer's disease [1].

Alzheimer's Disease Medicinal Chemistry Process Chemistry β-Amyloid

Conformational Rigidity and Substituent Effects Differentiate from N-Methyl and N-Benzyl Analogs

Conformational studies on related 3-azabicyclo[3.2.1]octan-8-ones provide class-level inference about the target compound's distinct properties. The N-methyl analog (3-methyl-3-azabicyclo[3.2.1]octan-8-one) adopts a chair-envelope conformation in CDCl3, with the N-CH3 group in an equatorial position [1]. By contrast, the target compound's bulky N-tert-butyl group introduces significant steric hindrance, which is known to alter conformational equilibria and the spatial orientation of the bicyclic ring [2]. This difference in steric bulk directly impacts the compound's reactivity, the stereochemical outcome of reactions at the 8-ketone, and its physicochemical properties like lipophilicity (calculated XLogP3: 1.3 for the target compound) [2].

Conformational Analysis NMR Spectroscopy Physical Chemistry Scaffold Design

Ketone Functionality at C8 Enables Diverse Derivatization, Validated in Neuropharmacology

Research on isotropanes (3-azabicyclo[3.2.1]octanes) has established that the 8-ketone group, as found in 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one, is a crucial synthetic handle for introducing diverse 8-substituents (e.g., phenyl, hydroxyl, benzhydryl ether) that directly modulate biological activity [1]. For example, derivatives of N-benzyl-3-azabicyclo[3.2.1]octan-8-one showed IC50 values ranging from 234 nM to >10,000 nM for dopamine transporter inhibition, demonstrating that small changes at the 8-position, enabled by this ketone, drastically alter potency [1]. The target compound offers this same validated functional handle for creating novel 8-substituted analogs with potentially improved or distinct pharmacological profiles.

CNS Drug Discovery Dopamine Transporter Structure-Activity Relationship Scaffold Hopping

Optimal Procurement and Application Scenarios for 3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one (1087789-17-0)


Synthesizing CNS-Targeted Compound Libraries Using a Privileged Bridged Scaffold

Procure 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-one as a core scaffold for parallel synthesis or library generation. The 8-ketone provides a robust anchor for attaching diverse side chains via reduction, reductive amination, or organometallic additions, while the N-tert-butyl group imparts a unique steric and conformational profile to each library member [1]. This approach is used to explore chemical space around CNS targets like dopamine, serotonin, and opioid receptors [1].

Developing Scalable Processes for Alzheimer's Disease Drug Candidates

As outlined in process chemistry patents, the 3-azabicyclo[3.2.1]octan-8-one core is essential for creating β-amyloid deposition inhibitors [2]. Use this compound in route scouting, process development, and optimization studies to establish a reliable, scalable, and cost-effective synthesis of advanced intermediates for Alzheimer's disease therapeutics. Its specific structure matches the core of molecules entering preclinical development.

Conformational Analysis and Physical Chemistry Studies on Bicyclic Amines

This compound serves as an ideal model system for fundamental studies in physical organic chemistry. Its rigid framework, combined with the bulky N-tert-butyl group and a bridgehead ketone, makes it perfect for investigating conformational equilibria (chair-envelope) using NMR spectroscopy and computational modeling [3]. Such studies are valuable for understanding how steric and stereoelectronic effects govern the properties of conformationally locked bioactive amines.

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